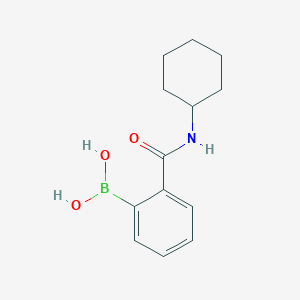
(2-(Cyclohexylcarbamoyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(cyclohexylcarbamoyl)phenyl]boronic acid and [4-[(cyclohexylamino)carbonyl]phenyl]boronic acid are boronic acid derivatives that have garnered interest in various fields of scientific research. These compounds are characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclohexylcarbamoyl or cyclohexylamino carbonyl group. The unique structural features of these compounds make them valuable in organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(cyclohexylcarbamoyl)phenyl]boronic acid and [4-[(cyclohexylamino)carbonyl]phenyl]boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Intermediate: The initial step involves the preparation of phenylboronic acid through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis.
Introduction of the Cyclohexylcarbamoyl or Cyclohexylamino Carbonyl Group: The phenylboronic acid intermediate is then reacted with cyclohexyl isocyanate or cyclohexylamine in the presence of a suitable catalyst to introduce the cyclohexylcarbamoyl or cyclohexylamino carbonyl group.
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding boronic acids or borates.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of boronic esters or alcohols.
Substitution: These compounds can participate in substitution reactions, where the boronic acid group can be replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, organometallic compounds, and other nucleophiles.
Major Products Formed
Oxidation: Boronic acids, borates.
Reduction: Boronic esters, alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
These compounds are used as intermediates in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. They are valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
Biology and Medicine
In medicinal chemistry, these compounds are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors, which have applications in cancer therapy. Their ability to form reversible covalent bonds with active site residues makes them attractive candidates for drug development.
Industry
In the material science industry, these compounds are used in the development of advanced materials, such as polymers and nanomaterials, due to their ability to form stable boron-oxygen bonds.
Mécanisme D'action
The mechanism of action of these compounds involves their interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of proteasome inhibition, where the compound binds to the catalytic threonine residue in the proteasome active site, blocking its activity and leading to the accumulation of ubiquitinated proteins, ultimately inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative without the cyclohexylcarbamoyl or cyclohexylamino carbonyl group.
Cyclohexylboronic Acid: A boronic acid derivative with a cyclohexyl group directly attached to the boron atom.
[2-(Aminomethyl)phenyl]boronic Acid: A boronic acid derivative with an aminomethyl group attached to the phenyl ring.
Uniqueness
The presence of the cyclohexylcarbamoyl or cyclohexylamino carbonyl group in [2-(cyclohexylcarbamoyl)phenyl]boronic acid and [4-[(Cyclohexylamino)carbonyl]phenyl]boronic acid imparts unique steric and electronic properties, enhancing their reactivity and specificity in various chemical reactions. This makes them more versatile and effective in applications such as enzyme inhibition and material synthesis compared to simpler boronic acid derivatives.
Propriétés
Formule moléculaire |
C13H18BNO3 |
|---|---|
Poids moléculaire |
247.10 g/mol |
Nom IUPAC |
[2-(cyclohexylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H18BNO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h4-5,8-10,17-18H,1-3,6-7H2,(H,15,16) |
Clé InChI |
FXSJIICSMLOPHM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1C(=O)NC2CCCCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




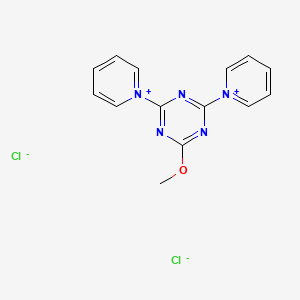
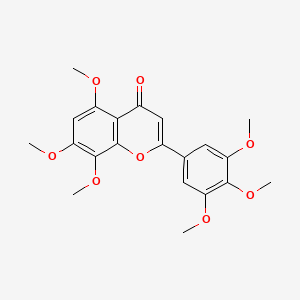
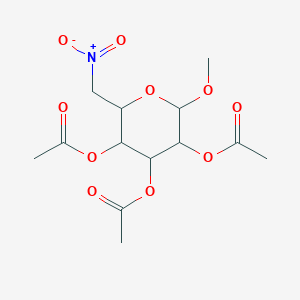
![Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine](/img/structure/B14749294.png)
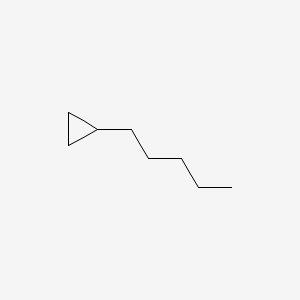
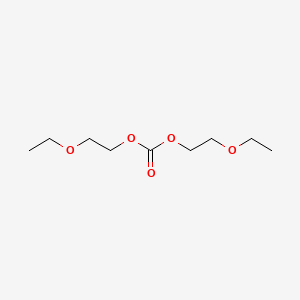


![Cyclopenta[b]pyran](/img/structure/B14749333.png)
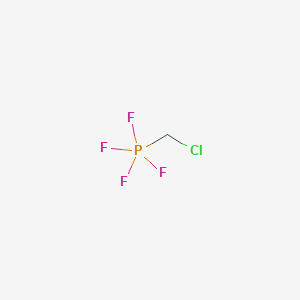
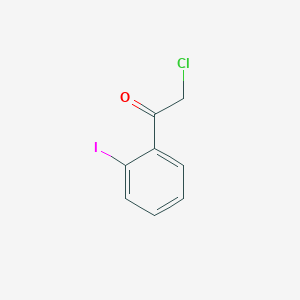
![Dibenzo[fg,st]hexacene](/img/structure/B14749364.png)
